N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
The chemistry of compounds containing 1,3-benzothiazole, such as N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, is characterized by a fascinating variability. These compounds, due to their benzothiazole core, are significant in the field of coordination chemistry, showcasing a broad spectrum of properties from spectroscopic characteristics to biological and electrochemical activities. The review by Boča, Jameson, and Linert (2011) delves into the preparation methods, properties, and complex compounds of these ligands, highlighting the potential for further exploration in unknown analogues and their significant applications in scientific research (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity Assay Applications
The compound's relevance extends to its potential use in assays, such as the ABTS/PP decolorization assay, to measure antioxidant capacity. Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) discuss the reaction pathways in these assays, highlighting the specificity of certain antioxidants to form coupling adducts, which is crucial for understanding the compound's role in scientific research related to antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Therapeutic Potential
The therapeutic potential of benzothiazole derivatives, including structures similar to this compound, has been extensively reviewed. These compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antidiabetic effects, with some being investigated as antitumor agents. Kamal, Hussaini, and Mohammed (2015) provide a comprehensive overview of benzothiazole-based chemotherapeutic agents, emphasizing their importance in the development of new treatments for various diseases (Kamal, Hussaini, & Mohammed, 2015).
Central Nervous System (CNS) Acting Drugs Synthesis
Benzothiazole derivatives are highlighted for their potential in synthesizing compounds that may act on the Central Nervous System (CNS). Saganuwan (2017) discusses the chemical groups within heterocycles, including benzothiazole, that may lead to CNS activity, offering insights into the design of new CNS drugs based on these structures (Saganuwan, 2017).
Advancement in Pharmacological Activities
The advancement in the pharmacological activities of benzothiazole and its derivatives is further discussed by Sumit, Kumar, and Mishra (2020). They compile the biological and therapeutic activities of benzothiazole-containing compounds, highlighting their significant role in medicinal chemistry and the potential for future research in developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
While the specific mechanism of action for “N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is not available, a related compound, “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide”, has been found to increase monoclonal antibody production. This compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Future Directions
The future directions for research on “N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” could involve further structural optimization of related compounds, such as 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-25(4-2)33(30,31)16-9-10-17-18(13-16)32-22(23-17)24-21(29)14-5-7-15(8-6-14)26-19(27)11-12-20(26)28/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQVKFWWFGBGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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